![molecular formula C15H23NO5 B2978892 3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 1443663-91-9](/img/structure/B2978892.png)
3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
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Overview
Description
The compound is a derivative of 3-azabicyclo[3.3.1]nonane, which is a type of nitrogen-containing bicyclic compound . The “3-O-Tert-butyl” and “7-O-methyl” parts suggest that there are tert-butyl and methyl groups attached to the oxygen atoms at the 3rd and 7th positions of the bicyclic structure, respectively. The “(1S,5R)-9-oxo” part indicates the presence of a carbonyl group (C=O) at the 9th position, and the “3,7-dicarboxylate” part suggests the presence of two carboxylate groups (COO-) at the 3rd and 7th positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic ring and the various functional groups. The stereochemistry at the 1st and 5th positions, indicated by the “(1S,5R)” part, would also add to the complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition, while the carboxylate groups could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the stereochemistry could all influence properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Characterization
The compound has been involved in studies demonstrating efficient synthesis methods for peptidomimetic and cyclic amino acid esters, showcasing its utility in the field of drug discovery and organic chemistry. For instance, a synthesis method reported by Mandal et al. (2005) highlights the production of azabicyclo[X.Y.0]alkane amino acids, which are rigid dipeptide mimetics, using methyl N-Boc-pyroglutamate via a series of reactions including Michael addition and hydrogenolysis to produce a fused ring system (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005). Similarly, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrating its structural characterization via NMR spectroscopy and X-ray diffraction analysis, indicating its bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Conformational and Molecular Structure Studies
Molecular Geometry and Conformation
Research on the molecular structures and conformations of related 3-azabicyclononanes, such as studies by Kumaran et al. (1999), provide insights into the chair-chair conformation of the bicyclic ring system and the orientation of phenyl rings in relation to the piperidine ring. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Kumaran, Ponnuswamy, Shanmugam, Jeyaraman, Shivakumar, & Fun, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-O-tert-butyl 7-O-methyl (1R,5S)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-7-10-5-9(13(18)20-4)6-11(8-16)12(10)17/h9-11H,5-8H2,1-4H3/t9?,10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSQFGTCXNDBT-FGWVZKOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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